molecular formula C10H20 B1353255 cis-5-Decene CAS No. 7433-78-5

cis-5-Decene

Cat. No.: B1353255
CAS No.: 7433-78-5
M. Wt: 140.27 g/mol
InChI Key: UURSXESKOOOTOV-KTKRTIGZSA-N
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Description

cis-5-Decene: is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties. This compound is a colorless liquid at room temperature and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 5-decyne using a Lindlar catalyst. This method is preferred due to its efficiency and selectivity in producing the desired cis isomer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-5-Decene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Although this compound is already an alkene, it can be fully hydrogenated to decane using catalysts like palladium on carbon.

    Substitution: Halogenation reactions can occur, where halogens such as bromine or chlorine add across the double bond to form dihalides.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation, osmium tetroxide for dihydroxylation.

    Reduction: Palladium on carbon for full hydrogenation.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products:

    Epoxides: Formed from the oxidation of the double bond.

    Diols: Formed from the dihydroxylation of the double bond.

    Dihalides: Formed from the halogenation of the double bond.

Scientific Research Applications

cis-5-Decene has various applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis, particularly in the production of other alkenes and functionalized compounds.

    Biology: Studied for its interactions with biological membranes and its potential effects on cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-5-Decene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation reactions, the double bond interacts with hydrogen atoms in the presence of a catalyst, leading to the formation of a single bond. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

    trans-5-Decene: The trans isomer of 5-Decene, where the hydrogen atoms are on opposite sides of the double bond.

    1-Decene: An alkene with the double bond at the first carbon atom.

    2-Decene: An alkene with the double bond at the second carbon atom.

Comparison:

    cis-5-Decene vs. trans-5-Decene: The cis isomer has a higher boiling point and different reactivity compared to the trans isomer due to the spatial arrangement of the hydrogen atoms.

    This compound vs. 1-Decene and 2-Decene: The position of the double bond in this compound affects its chemical properties and reactivity compared to 1-Decene and 2-Decene. The location of the double bond influences the compound’s stability and the types of reactions it can undergo.

Properties

IUPAC Name

(Z)-dec-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURSXESKOOOTOV-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896841
Record name Cis-5-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7433-78-5
Record name (5Z)-5-Decene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7433-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Decene, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cis-5-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In contrast to the “classical” ruthenium metathesis catalysts mentioned above, which react only with highly-strained olefins, alkylidenes 6 and 7 of Example 6 also promote the ROMP of less-strained monomers such as 1,5-cyclooctadiene, and are active in the metathesis of acyclic olefins in protic solvents. For example, 6 will dimerize 1-hexene in methanol to give 5-decene in 20% yield (Equation 3). In these systems, separation of catalyst from product is facilitated through addition of water to the reaction mixture. Olefins collected from the resulting two-phase system contain very low levels of detectable ruthenium.
[Compound]
Name
olefins
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reactant
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[Compound]
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alkylidenes
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[Compound]
Name
acyclic olefins
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reactant
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Yield
20%

Synthesis routes and methods II

Procedure details

After the reaction was cooled to room temperature, the mixture was filtered through a 100 mL silica gel plug with hexanes to remove the metal complex. The filtrate was dried via rotavap to remove the solvent and also the substrate, 1-hexene, affording the product as colorless liquid. The scale of a typical reaction was 5 mL of the substrate, 1-hexene. (Z)-5-decene: 1H NMR (500 MHz, CDCl3) δ 5.38 (m, 2, CH), 2.06 (m, 4, CH2), 1.35 (m, 8, CH2), 0.93 (m, 6, CH3); 13C NMR (125 MHz, CDCl3) δ 130.06, 32.31, 27.21, 22.66, 14.33.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of cis-5-decene in understanding atmospheric chemistry?

A1: this compound, as a symmetrical alkene, serves as a valuable model compound in studying the reactions of alkenes with atmospheric oxidants like ozone. Research has shown that the gas-phase reaction of ozone with this compound in purified air, with cyclohexane added to scavenge hydroxyl radicals, primarily yields the expected primary carbonyls. The study further identified secondary carbonyls, providing insights into the subsequent reactions of the initially formed biradicals. These findings contribute to a deeper understanding of ozone-alkene reactions in the atmosphere.

Q2: How is this compound used as a model compound in studying ene reactions?

A2: this compound serves as a useful model alkene for investigating ene reactions, particularly those relevant to lipid modifications. Studies exploring the ene additions of various reagents, including azo compounds like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and N-sulfmyl-p-toluenesulfonamide (TosNSO), to this compound, provide valuable spectral data and insights into the regio- and stereochemistry of these reactions. This information is then extrapolated to understand the modification of more complex lipids like jojoba oil and vegetable oils.

Q3: How does the cis configuration of the double bond in this compound influence its reactivity in olefin metathesis?

A3: The cis configuration in this compound plays a crucial role in achieving high Z-selectivity in olefin metathesis reactions catalyzed by specific molybdenum alkylidene complexes. For instance, the reaction of 1-hexene in the presence of a bulky molybdenum imido alkylidene catalyst yields 95% this compound. This high selectivity is attributed to the catalyst's structure, where the combination of a small imido ligand and a bulky alkoxide ligand forces the substrate's substituents to point in the same direction during each insertion step, favoring the formation of the cis isomer.

Q4: Can you elaborate on the use of this compound in understanding the structural properties of molecules using SERS?

A4: this compound serves as a model for the acyl chains found in lipids like 1,2-oleoyl-glycero-3-phosphocholine when studied using Surface-Enhanced Raman Spectroscopy (SERS). By analyzing the C=C stretching vibrations in the SERS spectra of this compound, researchers can gain valuable information about the orientation and order of lipid molecules within a bilayer. This method, coupled with computational modeling, enables the determination of parameters like the order parameter (SC=C), providing insights into the structural organization of lipid membranes.

Q5: What is the role of this compound in identifying metabolic disorders?

A5: While this compound itself is not directly implicated in metabolic disorders, its dicarboxylic acid derivative, this compound-1,10-dioic acid, was identified in unusually high concentrations in the urine of an infant with congenital lactic acidosis. The presence of this and other unusual dicarboxylic acids, likely a result of impaired beta-oxidation of fatty acids, served as a critical clue in diagnosing the metabolic condition. This case highlights the significance of identifying unusual metabolites like this compound derivatives in diagnosing metabolic disorders.

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